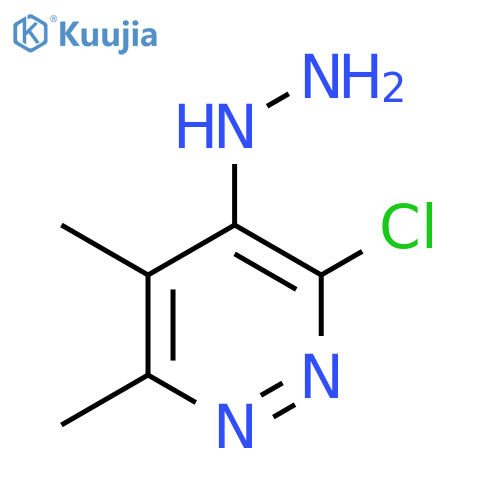Cas no 2228640-12-6 (3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)

2228640-12-6 structure
商品名:3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
- 2228640-12-6
- EN300-1986405
-
- インチ: 1S/C6H9ClN4/c1-3-4(2)10-11-6(7)5(3)9-8/h8H2,1-2H3,(H,9,10)
- InChIKey: PMROTEWQWRODAR-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(C)=C(C)N=N1)NN
計算された属性
- せいみつぶんしりょう: 172.0515740g/mol
- どういたいしつりょう: 172.0515740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 63.8Ų
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1986405-10.0g |
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |
2228640-12-6 | 10g |
$6082.0 | 2023-06-01 | ||
| Enamine | EN300-1986405-1.0g |
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |
2228640-12-6 | 1g |
$1414.0 | 2023-06-01 | ||
| Enamine | EN300-1986405-0.05g |
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |
2228640-12-6 | 0.05g |
$1188.0 | 2023-09-16 | ||
| Enamine | EN300-1986405-0.25g |
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |
2228640-12-6 | 0.25g |
$1300.0 | 2023-09-16 | ||
| Enamine | EN300-1986405-5.0g |
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |
2228640-12-6 | 5g |
$4102.0 | 2023-06-01 | ||
| Enamine | EN300-1986405-1g |
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |
2228640-12-6 | 1g |
$1414.0 | 2023-09-16 | ||
| Enamine | EN300-1986405-5g |
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |
2228640-12-6 | 5g |
$4102.0 | 2023-09-16 | ||
| Enamine | EN300-1986405-10g |
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |
2228640-12-6 | 10g |
$6082.0 | 2023-09-16 | ||
| Enamine | EN300-1986405-0.5g |
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |
2228640-12-6 | 0.5g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1986405-0.1g |
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |
2228640-12-6 | 0.1g |
$1244.0 | 2023-09-16 |
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine 関連文献
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
2228640-12-6 (3-chloro-4-hydrazinyl-5,6-dimethylpyridazine) 関連製品
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
